molecular formula C15H15NO2S B1684309 Armodafinil CAS No. 112111-43-0

Armodafinil

Cat. No.: B1684309
CAS No.: 112111-43-0
M. Wt: 273.4 g/mol
InChI Key: YFGHCGITMMYXAQ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Armodafinil is a wakefulness-promoting agent used to treat excessive sleepiness caused by conditions such as narcolepsy, obstructive sleep apnea, and shift work disorder. It is the enantiopure compound of modafinil, consisting of only the ®-enantiomer. This compound has a longer half-life than modafinil, making it potentially more effective for improving wakefulness .

Scientific Research Applications

Armodafinil has a wide range of applications in scientific research:

Safety and Hazards

Armodafinil may cause serious side effects, including skin rashes serious enough to require hospitalization, unusual bleeding, skin sores or blistering, mouth sores, trouble swallowing, chest pain, uneven heartbeats, depression, anxiety, hallucinations, aggression, unusual thoughts or behavior, and suicidal thoughts . It is contraindicated in individuals who have had a rash or allergic reaction caused by this compound or Modafinil .

Future Directions

Armodafinil is currently FDA-approved to treat excessive daytime sleepiness associated with obstructive sleep apnea, narcolepsy, and shift work disorder. It is commonly used off-label to treat attention deficit hyperactivity disorder, chronic fatigue syndrome, and major depressive disorder, and has been repurposed as an adjunctive treatment for bipolar disorder . Future research may explore other potential uses and benefits of this compound.

Mechanism of Action

Target of Action

Armodafinil is an indirect dopamine receptor agonist . It binds to the dopamine transporter and inhibits dopamine reuptake, leading to an increase in extracellular dopamine levels in some brain regions .

Mode of Action

The exact mechanism of action of this compound is unknown . It belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal .

Biochemical Pathways

This compound undergoes hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, with subsequent glucuronide conjugation of the hydroxylated products . Amide hydrolysis is the single most prominent metabolic pathway, with sulfone formation by cytochrome P450 (CYP) 3A4/5 being next in importance .

Pharmacokinetics

This compound exhibits linear time-independent kinetics following single and multiple oral dose administration . The increase in systemic exposure is proportional over the dose range of 50–400 mg . This compound is metabolized in the liver, including CYP3A4 and other pathways . The elimination half-life is approximately 15 hours , and it is excreted in urine as metabolites .

Result of Action

This compound is used to improve wakefulness in adult patients with excessive sleepiness associated with obstructive sleep apnea, narcolepsy, or shift work disorder . It has been shown to significantly improve driving simulator performance in patients with shift work disorder .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that induce or inhibit CYP3A4/5 enzymes . Furthermore, the drug’s action may vary based on the individual’s health status, genetic factors, and lifestyle habits.

Biochemical Analysis

Biochemical Properties

Armodafinil plays a significant role in biochemical reactions related to wakefulness and alertness. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter, where this compound inhibits dopamine reuptake, leading to increased extracellular dopamine levels . This interaction is crucial for its wakefulness-promoting effects. Additionally, this compound has been shown to interact with the norepinephrine transporter and the serotonin transporter, further contributing to its stimulant properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the release of histamine in the hypothalamus, which is associated with wakefulness . It also modulates the activity of orexin neurons, which play a critical role in maintaining wakefulness and regulating sleep-wake cycles . These cellular effects contribute to the overall wakefulness-promoting properties of this compound.

Molecular Mechanism

This compound binds to the dopamine transporter and inhibits dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . This action is believed to be a primary mechanism through which this compound promotes wakefulness. Additionally, this compound may inhibit the reuptake of norepinephrine and serotonin, further enhancing its stimulant effects . These interactions result in increased neurotransmitter levels, which contribute to its wakefulness-promoting properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action. Studies have shown that this compound has a half-life of approximately 15 hours, allowing it to maintain its wakefulness-promoting effects for an extended period . Over time, this compound undergoes metabolic processes such as hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation . These metabolic pathways contribute to its stability and prolonged effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote wakefulness and increase locomotor activity without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including increased heart rate, hypertension, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in both clinical and research settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, with subsequent glucuronide conjugation of the hydroxylated products . The primary enzymes involved in these metabolic pathways include cytochrome P450 (CYP) 3A4/5 . These metabolic processes are essential for the elimination and clearance of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within the brain is crucial for its wakefulness-promoting properties.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the synaptic cleft, where it interacts with neurotransmitter transporters . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is mainly associated with its interactions with neurotransmitter transporters and receptors in the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions: Armodafinil is synthesized through a multi-step process starting from benzhydrol. The key steps involve:

    Oxidation of Benzhydrol: Benzhydrol is oxidized to benzhydryl sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Sulfinylacetamide: Benzhydryl sulfoxide is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form ®-2-(benzhydrylsulfinyl)acetamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Armodafinil can undergo oxidation reactions, particularly at the sulfoxide group.

    Reduction: The sulfoxide group can be reduced to a sulfide under specific conditions.

    Substitution: The acetamide group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products:

Comparison with Similar Compounds

    Modafinil: The racemic mixture of armodafinil and its (S)-enantiomer. Modafinil has a shorter half-life compared to this compound.

    Adrafinil: A prodrug of modafinil, which is metabolized in the liver to produce modafinil.

    Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.

Uniqueness of this compound: this compound’s longer half-life provides sustained wakefulness and alertness, making it particularly effective for conditions requiring prolonged periods of wakefulness. Its selective action on the dopamine transporter with minimal effects on other neurotransmitter systems reduces the risk of side effects commonly associated with other stimulants.

Properties

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920667
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nuvigil (armodafinil) is a single-isomer of modafini. The exact mechanism of action is unknown. Armodafinil belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal. Pharmacologically, armodafinil does not bind to or inhibit several receptors and enzymes potentially relevant for sleep/wake regulation. Armodafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, both armodafinil and modafinil bind to the dopamine transporter and inhibit dopamine reuptake. [Medilexicon]
Record name Armodafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112111-43-0
Record name (-)-Modafinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112111-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armodafinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armodafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARMODAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 g (38.9 mmoles) of 2-[(diphenylmethyl)thio]acetamide are dissolved in 100 ml of dichloromethane. The solution is added with 15.7 g of 68% w/w ε-phthalimidoperhexanoic acid, keeping the temperature at about 20° C., and after 6 h is diluted with water, adjusting the pH to 8–9 with aqueous ammonia. The resulting phases are separated and the organic one is evaporated to dryness, to obtain 8.5 g of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil). Molar yield: 80%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lafon also disclosed the use of an intermediate, a racemic mixture of benzhydrylsulphinylacetic acid to prepare an isomer of modafinil in U.S. Pat. No. 4,927,855, referring to French patent 2,326,181B. The racemic mixture of the acid was reacted with the (−)-α-methylbenzylamine to provide the (−)-benzhydrylsulphinylacetate of (−)-methylbenzylamine which is acidified with concentrated hydrochloric acid to provide (−)benzyhydrylsulphinylacetic acid. The levo-acid thus produced was then reacted with methylsulfate in water and sodium bicarbonate to provide methyl(−)benzhydrylsulphinylacetate. The acetate was then amidated with ammonia gas to provide (−)benzhydrylsulphinylacetamide.
Name
acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Armodafinil
Reactant of Route 2
Armodafinil
Reactant of Route 3
Armodafinil
Reactant of Route 4
Reactant of Route 4
Armodafinil
Reactant of Route 5
Armodafinil
Reactant of Route 6
Armodafinil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.